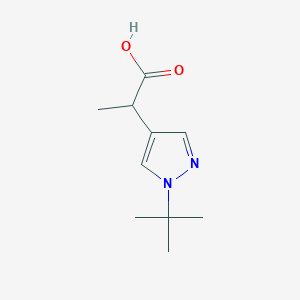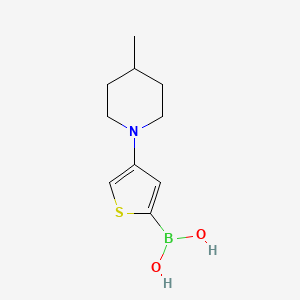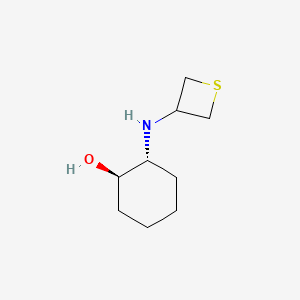
(1R,2R)-2-(Thietan-3-ylamino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(Thietan-3-ylamino)cyclohexan-1-ol is a chiral compound that features a cyclohexane ring substituted with a thietan-3-ylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Thietan-3-ylamino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and thietane.
Formation of Intermediate: Cyclohexanone undergoes a reaction with thietane in the presence of a suitable catalyst to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Thietan-3-ylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the cyclohexane ring or the thietan-3-ylamino group.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups to the amino group.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(Thietan-3-ylamino)cyclohexan-1-ol can be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits pharmacological activity.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Thietan-3-ylamino)cyclohexan-1-ol would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to a specific receptor or enzyme, thereby modulating a biological pathway.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Aminocyclohexyl)cyclohexanol: Similar structure but lacks the thietan-3-yl group.
(1R,2R)-2-(Thietan-3-ylamino)cyclopentanol: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
(1R,2R)-2-(Thietan-3-ylamino)cyclohexan-1-ol is unique due to the presence of both the thietan-3-ylamino group and the cyclohexane ring, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C9H17NOS |
|---|---|
Molecular Weight |
187.30 g/mol |
IUPAC Name |
(1R,2R)-2-(thietan-3-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17NOS/c11-9-4-2-1-3-8(9)10-7-5-12-6-7/h7-11H,1-6H2/t8-,9-/m1/s1 |
InChI Key |
ZBZRUYKTOBXGQF-RKDXNWHRSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC2CSC2)O |
Canonical SMILES |
C1CCC(C(C1)NC2CSC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


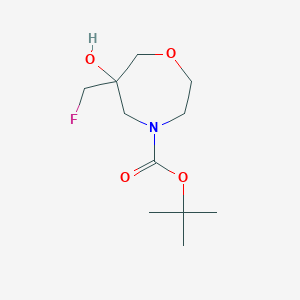
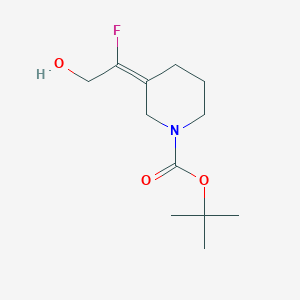
![(3-(Pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13330616.png)
![N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine](/img/structure/B13330621.png)
![6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13330625.png)

![6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexoxycarbonylamino]hexyl]carbamate](/img/structure/B13330641.png)
![5-Oxaspiro[3.4]octan-8-ol](/img/structure/B13330644.png)
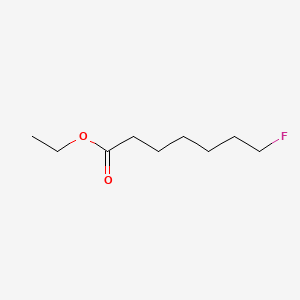

![4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13330654.png)

